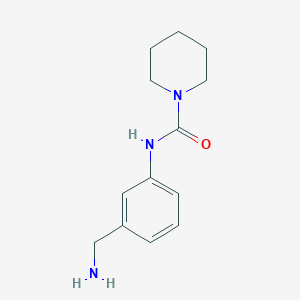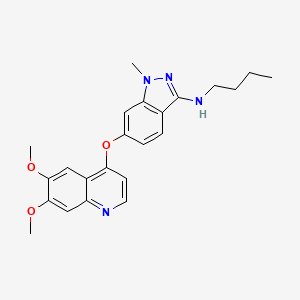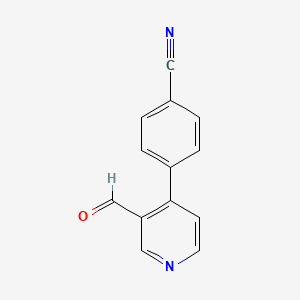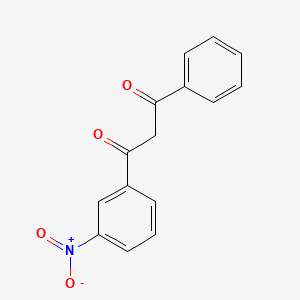
1-(3-Nitrophenyl)-3-phenylpropane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Nitrophenyl)-3-phenylpropane-1,3-dione is an organic compound with the molecular formula C₁₂H₉NO₄. It is also known as 3-nitroacetophenone. This compound features a nitro group (-NO₂) attached to the benzene ring at the meta position relative to the keto group (C=O) on the benzene ring. It is a yellow crystalline solid with applications in various scientific research fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)-3-phenylpropane-1,3-dione can be synthesized through several methods:
Nitration of Acetophenone: The compound can be prepared by nitration of acetophenone using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a catalyst. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the meta position.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 3-nitrobenzene with benzoyl chloride (C₆H₅COCl) in the presence of an aluminum chloride (AlCl₃) catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-(3-Nitrophenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives or other oxidation products.
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents like iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the meta position relative to the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Friedel-Crafts acylation with benzoyl chloride (C₆H₅COCl) and aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Aminophenone derivatives.
Substitution: Acylated derivatives.
科学研究应用
1-(3-Nitrophenyl)-3-phenylpropane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex aromatic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It has been investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 1-(3-Nitrophenyl)-3-phenylpropane-1,3-dione exerts its effects involves its interaction with various molecular targets and pathways:
Molecular Targets: The nitro group can interact with enzymes and receptors, leading to biological effects.
Pathways Involved: The compound may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
相似化合物的比较
1-(3-Nitrophenyl)-3-phenylpropane-1,3-dione is similar to other nitroaromatic compounds, such as:
Nitrobenzene: A simpler nitroaromatic compound without the keto group.
3-Nitroacetophenone: A structural isomer with the nitro group at the meta position relative to the keto group.
4-Nitroacetophenone: A structural isomer with the nitro group at the para position relative to the keto group.
Uniqueness: The presence of both the nitro group and the keto group on the benzene ring makes this compound unique, as it can undergo a wider range of chemical reactions compared to simpler nitroaromatic compounds.
属性
分子式 |
C15H11NO4 |
|---|---|
分子量 |
269.25 g/mol |
IUPAC 名称 |
1-(3-nitrophenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C15H11NO4/c17-14(11-5-2-1-3-6-11)10-15(18)12-7-4-8-13(9-12)16(19)20/h1-9H,10H2 |
InChI 键 |
DKYBTZVRNIXWKY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


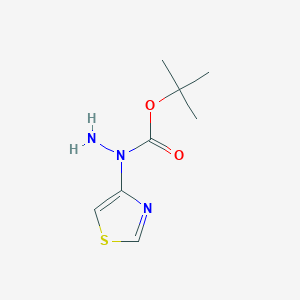
![3-Chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B15359467.png)
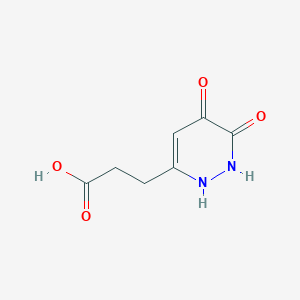

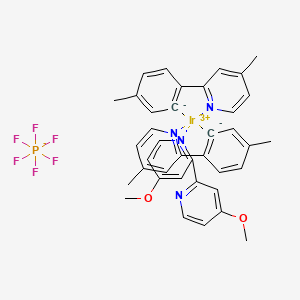
![4-amino-N-[(5-methylpyrazin-2-yl)methyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B15359487.png)
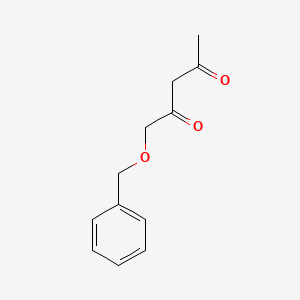
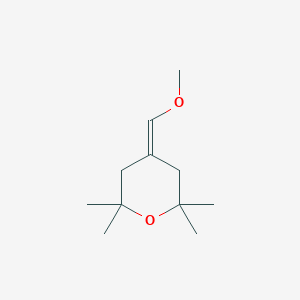
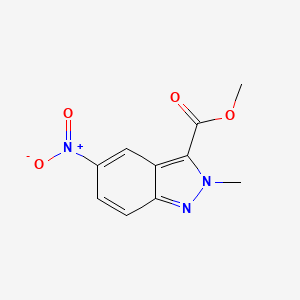
![[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B15359524.png)
